molecular formula C15H26N2O4 B3020095 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide CAS No. 941914-63-2

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide

Cat. No. B3020095
CAS RN: 941914-63-2
M. Wt: 298.383
InChI Key: CAOXLLKPTMETHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide, also known as DDAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDAO is a spirolactam-based fluorescent probe that has been extensively used for the detection of reactive oxygen species (ROS) in biological systems.

Mechanism of Action

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is a spirolactam-based fluorescent probe that undergoes a spirolactam ring-opening reaction in the presence of ROS. The ring-opening reaction results in the formation of a fluorescent compound that emits light at a wavelength of 540 nm. The fluorescence intensity of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is proportional to the concentration of ROS, making it a valuable tool for the quantitative analysis of ROS in biological systems.
Biochemical and Physiological Effects:
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has been shown to selectively detect H2O2 and ONOO- in live cells and tissues. The fluorescence intensity of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is proportional to the concentration of ROS, making it a valuable tool for the quantitative analysis of ROS in biological systems. N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has been used to study the role of ROS in various physiological and pathological processes such as inflammation, apoptosis, and aging.

Advantages and Limitations for Lab Experiments

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has several advantages over other fluorescent probes for the detection of ROS. It has high selectivity and sensitivity for H2O2 and ONOO-. N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is also cell-permeable and can be used for live-cell imaging. However, N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has some limitations. It is sensitive to pH changes, and its fluorescence intensity can be affected by the presence of other reactive molecules such as thiols.

Future Directions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has potential applications in various fields such as biomedical research, drug discovery, and environmental monitoring. Future research can focus on the development of new fluorescent probes based on N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide for the detection of other reactive molecules such as nitric oxide (NO) and superoxide (O2-). The use of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide in combination with other imaging techniques such as confocal microscopy and flow cytometry can provide a better understanding of the role of ROS in various biological processes. Moreover, the development of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide-based biosensors can provide a valuable tool for the detection of ROS in environmental samples.

Synthesis Methods

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide involves the reaction of spirolactam with tert-butyl oxalyl chloride in the presence of triethylamine. The resulting product is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The purity of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide can be determined by high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has been extensively used as a fluorescent probe for the detection of ROS in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The overproduction of ROS can lead to oxidative stress, which is associated with various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has been shown to selectively detect hydrogen peroxide (H2O2) and peroxynitrite (ONOO-) in live cells and tissues. The fluorescence intensity of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is proportional to the concentration of ROS, making it a valuable tool for the quantitative analysis of ROS in biological systems.

properties

IUPAC Name

N'-tert-butyl-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)17-13(19)12(18)16-9-11-10-20-15(21-11)7-5-4-6-8-15/h11H,4-10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOXLLKPTMETHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1COC2(O1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide

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